molecular formula C8H5BrN2 B1442574 8-Bromo-1,7-naphthyridine CAS No. 63845-72-7

8-Bromo-1,7-naphthyridine

Cat. No. B1442574
CAS RN: 63845-72-7
M. Wt: 209.04 g/mol
InChI Key: ZMRBFCVWSDKLLT-UHFFFAOYSA-N
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Description

8-Bromo-1,7-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 and a molecular weight of 209.05 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1,5-naphthyridines, which are structurally similar to 8-Bromo-1,7-naphthyridine, has been extensively studied . For instance, 4,8-substituted 1,5-naphthyridines have been synthesized from 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids in the presence of palladium acetate catalyst .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,7-naphthyridine is characterized by the presence of two nitrogen atoms in separate rings . The UV spectra of 1,8-naphthyridines monosubstituted at positions 2, 3, and 4 have been studied . Transmission and absorption spectra of 1,8-naphthyridine have also been investigated .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which are structurally similar to 8-Bromo-1,7-naphthyridine, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .


Physical And Chemical Properties Analysis

8-Bromo-1,7-naphthyridine has a predicted boiling point of 332.9±22.0 °C and a predicted density of 1.656±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

8-Bromo-1,7-naphthyridine and its derivatives are involved in various synthesis and chemical transformation processes. For example, Woźniak and Plas (1978) describe a synthesis method using 8-amino-1,7-naphthyridine, leading to compounds like 8-amino- and 2-amino-1,7-naphthyridine (Woźniak & Plas, 1978). Additionally, Plas and Woźniak (1976) explored bromination reactions of 1,7-naphthyridine, yielding various bromo derivatives (Plas & Woźniak, 1976).

Biological and Medicinal Applications

1,8-Naphthyridine derivatives, closely related to 8-Bromo-1,7-naphthyridine, exhibit a range of biological activities. Madaan et al. (2015) and Ojha et al. (2020) highlight their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These compounds have also shown potential in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression (Madaan et al., 2015); (Ojha et al., 2020).

Antimalarial Properties

Barlin and Tan (1985) found that certain 7-bromo-1,5-naphthyridin-4-amines exhibit significant antimalarial activity, demonstrating the potential of bromo-naphthyridine derivatives in this field (Barlin & Tan, 1985).

Insecticidal Activities

Hou, Jing, and Shao (2017) synthesized novel 1,8-naphthyridine derivatives, demonstrating effective insecticidal activity against cowpea aphids. This indicates the potential use of bromo-naphthyridine derivatives in agricultural applications (Hou, Jing, & Shao, 2017).

Efflux Pump Inhibition in Antibacterial Research

Oliveira-Tintino et al. (2020) investigated 1,8-naphthyridine sulfonamides for their ability to inhibit TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, indicating another potential medical application of bromo-naphthyridine derivatives (Oliveira-Tintino et al., 2020).

Safety And Hazards

8-Bromo-1,7-naphthyridine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 8-Bromo-1,7-naphthyridine are not mentioned in the retrieved papers, research on naphthyridines continues to be a topic of interest due to their wide range of biological activities .

properties

IUPAC Name

8-bromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRBFCVWSDKLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718198
Record name 8-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,7-naphthyridine

CAS RN

63845-72-7
Record name 8-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KP SRIVASTAVA, S INDU, K ANUPMA - Citeseer
A microwave-promoted new easy, efficient, clean and environmentally benign method for the synthesis of 1, 7-naphthyridineand its derivatives from 2-cyano-3-pyridylacetonitrile has …
Number of citations: 2 citeseerx.ist.psu.edu
VP Litvinov - Advances in Heterocyclic Chemistry, 2006 - Elsevier
Publisher Summary This chapter reviews the analysis made of the synthesis and properties of six isomeric heterocyclic systems containing two fused pyridine rings with different mutual …
Number of citations: 119 www.sciencedirect.com
NJ Press, RJ Taylor, JD Fullerton… - Journal of medicinal …, 2012 - ACS Publications
The solubility-driven optimization of a series of 1,7-napthyridine phosphodiesterase-4 inhibitors is described. Directed structural changes resulted in increased aqueous solubility, …
Number of citations: 30 pubs.acs.org
R Tan - 1966 - escholarship.mcgill.ca
Naphthyridine, as defined by CFH Allen, is the name cornmonly given to the ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms, each ring thus …
Number of citations: 4 escholarship.mcgill.ca
VP Litvinov, SV Roman, VD Dyachenko - Russian Chemical Reviews, 2001 - pubs.rsc.org
LITVINOV 299..320 Page 1 Abstract. Studies on the development of procedures for the synthesis of five isomeric pyridopyridines, viz., 1,5-, 1,6-, 1,7-, 2,6and 2,7-naphthyridines, their …
Number of citations: 41 pubs.rsc.org
TJ Kress - 1967 - search.proquest.com
pp. EsTY OF THE 1,X-NAPHTHYRIDINES. Page 1 This dissertation has been 68-1952 microfilmed exactly as received KRESS, Thomas Joseph, 1940pp. EsTY OF THE 1,X-…
Number of citations: 2 search.proquest.com
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The compounds described in this chapter have for the most part either one oxygen-containing ring and one nitrogen-containing ring or two nitrogen containing rings…
Number of citations: 2 www.sciencedirect.com

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